
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthraquinone , is a synthetic organic compound. Its chemical formula is C₂₈H₂₁NO₆ , and its molecular weight is approximately 467.47 g/mol . Unfortunately, specific melting point data is not available.
Métodos De Preparación
a. Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an anthraquinone derivative (such as 9,10-anthracenedione) with an amine (e.g., aniline) to introduce the amino group. Subsequent etherification with phenoxyethanol provides the desired compound .
b. Reaction Conditions
The exact reaction conditions (temperature, solvent, catalysts) may vary depending on the specific synthetic method employed. Researchers typically optimize these parameters to achieve high yields.
c. Industrial Production
While industrial-scale production methods are not widely documented, laboratories can synthesize this compound for research purposes.
Análisis De Reacciones Químicas
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could yield hydroquinone-like products.
Substitution: Substitution reactions at the amino or hydroxyl groups are possible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for other anthraquinone-based dyes and pigments.
Biology: Investigated for its potential as an antitumor agent due to its structural resemblance to anthracycline antibiotics.
Medicine: Research explores its cytotoxic effects and potential therapeutic applications.
Industry: Employed in dyeing, printing, and colorant industries.
Mecanismo De Acción
The precise mechanism by which 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting processes such as DNA replication or cell cycle regulation.
Comparación Con Compuestos Similares
While no direct analogs exist, its unique combination of amino, hydroxyl, and phenoxy groups sets it apart from other anthraquinones.
Propiedades
Número CAS |
55154-36-4 |
|---|---|
Fórmula molecular |
C28H21NO6 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO6/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)35-19-12-10-18(11-13-19)34-15-14-33-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
Clave InChI |
XRESJEKELBUBIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


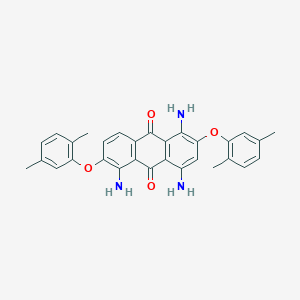
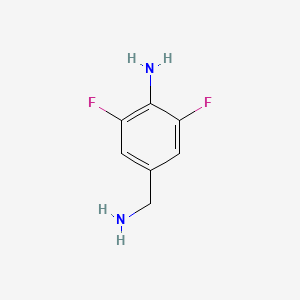
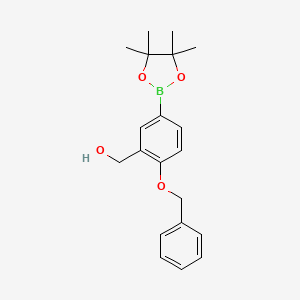

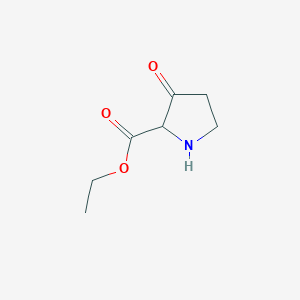
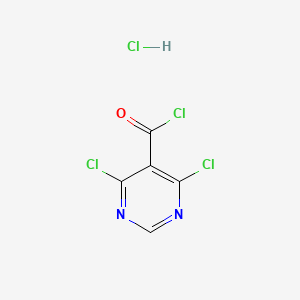
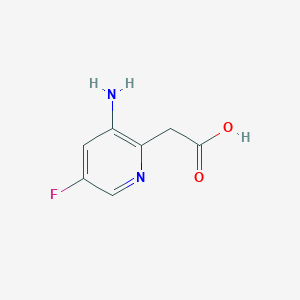
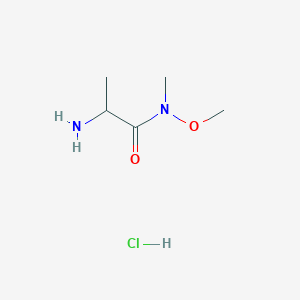
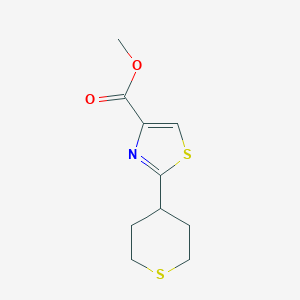

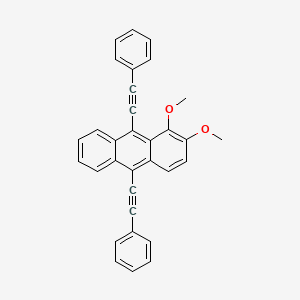

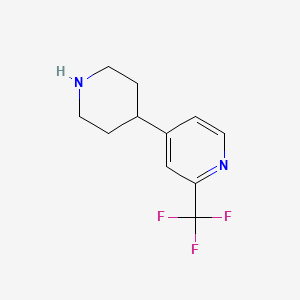
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
